REACTION_CXSMILES
|
[F:1][C:2]([F:30])([F:29])[C:3]1[CH:28]=[CH:27][C:6]([CH2:7][NH:8][C:9](=[O:26])[C:10]2[CH:15]=[C:14]([CH:16]=[C:17]3[S:21][C:20](=[O:22])[NH:19][C:18]3=[O:23])[CH:13]=[CH:12][C:11]=2[O:24][CH3:25])=[CH:5][CH:4]=1>[Pd].C(O)C>[F:30][C:2]([F:1])([F:29])[C:3]1[CH:4]=[CH:5][C:6]([CH2:7][NH:8][C:9](=[O:26])[C:10]2[CH:15]=[C:14]([CH2:16][CH:17]3[S:21][C:20](=[O:22])[NH:19][C:18]3=[O:23])[CH:13]=[CH:12][C:11]=2[O:24][CH3:25])=[CH:27][CH:28]=1
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Name
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N-(4-Trifluoromethylbenzyl)-5-(2,4-dioxothiazolidin-5-ylidene)methyl-2-methoxybenzamide
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Quantity
|
500 mg
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Type
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reactant
|
Smiles
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FC(C1=CC=C(CNC(C2=C(C=CC(=C2)C=C2C(NC(S2)=O)=O)OC)=O)C=C1)(F)F
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Name
|
|
Quantity
|
500 mg
|
Type
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catalyst
|
Smiles
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[Pd]
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction liquor was filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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the residue was purified by means of silica gel column chromatography (developing solvent; methylene chloride:methanol=50:1)
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Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(CNC(C2=C(C=CC(=C2)CC2C(NC(S2)=O)=O)OC)=O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 403 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |